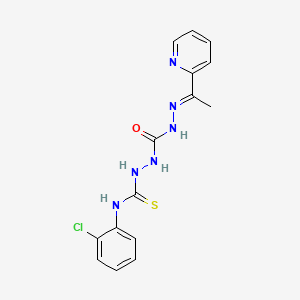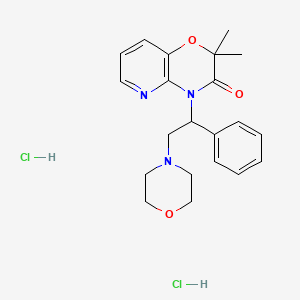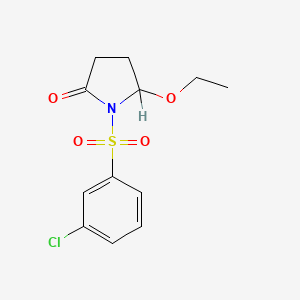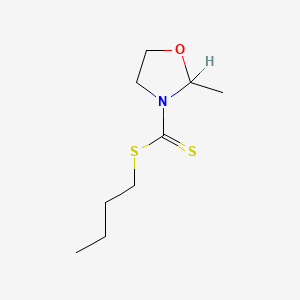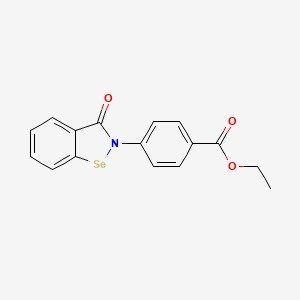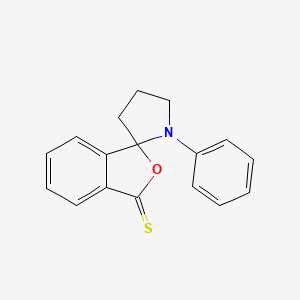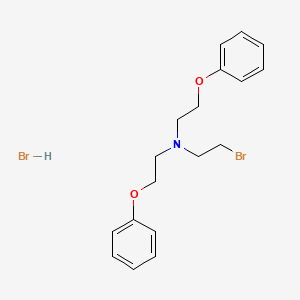
Triethylamine, 2-bromo-2',2''-diphenoxy-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JFA 29 involves the oxidation of cholesterol. The reaction typically employs reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction conditions are carefully controlled to ensure the selective oxidation of the cholesterol molecule at the 25th position .
Industrial Production Methods
Industrial production of JFA 29 may involve large-scale oxidation processes using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
JFA 29 undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert JFA 29 back to cholesterol or other less oxidized forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various halogenating agents, nucleophiles.
Major Products
Wissenschaftliche Forschungsanwendungen
JFA 29 has a wide range of applications in scientific research:
Wirkmechanismus
JFA 29 exerts its effects by interacting with alpha-crystallin proteins in the eye lens. It increases the solubility of these proteins, preventing their aggregation and reducing lens opacity. This mechanism involves the stabilization of the protein structure, which helps maintain the transparency and flexibility of the lens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lanosterol: Another oxysterol investigated for its potential in treating cataracts.
Cholesterol: The parent compound from which JFA 29 is derived.
Uniqueness
JFA 29 stands out due to its superior solubility and effectiveness in reducing lens opacity compared to other oxysterols like lanosterol. This makes it a promising candidate for non-invasive treatments for cataracts .
Eigenschaften
CAS-Nummer |
102433-83-0 |
|---|---|
Molekularformel |
C18H23Br2NO2 |
Molekulargewicht |
445.2 g/mol |
IUPAC-Name |
N-(2-bromoethyl)-2-phenoxy-N-(2-phenoxyethyl)ethanamine;hydrobromide |
InChI |
InChI=1S/C18H22BrNO2.BrH/c19-11-12-20(13-15-21-17-7-3-1-4-8-17)14-16-22-18-9-5-2-6-10-18;/h1-10H,11-16H2;1H |
InChI-Schlüssel |
MZMCTRZBCFAJPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCN(CCOC2=CC=CC=C2)CCBr.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


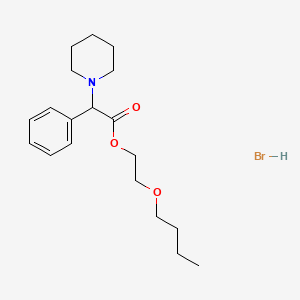
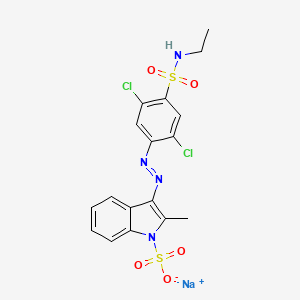
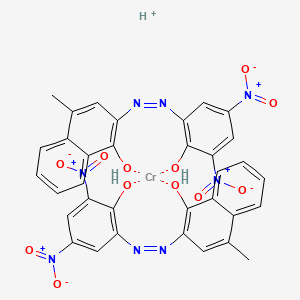

![2-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]ethyl 3-(trichloromethyl)benzoate](/img/structure/B15184543.png)
